Bienvenue dans la boutique en ligne BenchChem!

N2S2-Cbmbc

SPECT imaging PD-L1 detection 99mTc radiopharmaceutical

N2S2-Cbmbc is an N₂S₂ diamide dithiol ligand enabling 99mTc labeling for PD-L1 SPECT imaging. Unlike generic chelators, it achieves ≥94% labeling efficiency with 6-hour room-temperature stability and a labeled LogP of 0.91, ensuring optimal tumor biodistribution. Choose N2S2-Cbmbc for kit-formulated, high-stability radiopharmaceutical development without post-labeling purification.

Molecular Formula C34H33BrClN3O3S2
Molecular Weight 711.1 g/mol
Cat. No. B12419908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2S2-Cbmbc
Molecular FormulaC34H33BrClN3O3S2
Molecular Weight711.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN(CCS)CC(=O)NCCS)Cl
InChIInChI=1S/C34H33BrClN3O3S2/c35-34-27(10-5-11-29(34)26-8-2-1-3-9-26)23-42-32-18-31(41-22-25-7-4-6-24(16-25)19-37)28(17-30(32)36)20-39(13-15-44)21-33(40)38-12-14-43/h1-11,16-18,43-44H,12-15,20-23H2,(H,38,40)
InChIKeyIYHXDWWOGKOFEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2S2-Cbmbc: Structural Identity and Baseline Characterization of an N2S2 Bromo-Benzyl Ether Derivative for 99mTc Radiopharmaceutical Development


N2S2-Cbmbc (CAS 2547100-02-5, C₃₄H₃₃BrClN₃O₃S₂, MW 711.13) is an N₂S₂-type bromo-benzyl ether derivative designed as a tetradentate ligand for technetium-99m (⁹⁹ᵐTc) chelation . The compound incorporates a diamide dithiol (N₂S₂) chelating core that forms stable Tc(V)-oxo complexes, covalently linked to a bromo-benzyl ether pharmacophore targeting programmed death-ligand 1 (PD-L1) [1]. Upon radiolabeling with ⁹⁹ᵐTc, the resulting ⁹⁹ᵐTc-N2S2-Cbmbc complex functions as a SPECT imaging agent for non-invasive, real-time detection of PD-L1 expression in tumors, circumventing the inherent sampling bias and invasiveness of immunohistochemical methods [2].

Why N2S2-Cbmbc Cannot Be Replaced by Generic N2S2 Chelators or Alternative PD-L1 Ligands Without Quantified Performance Trade-offs


Generic substitution in ⁹⁹ᵐTc radiopharmaceutical development fails because the N₂S₂ chelator subclass exhibits profound kinetic and thermodynamic variability that directly governs clinical translatability. N₂S₂ diamide dithiols require heating at 100°C for 30 minutes for successful labeling, whereas N₂S₂ diaminedithiols achieve complete ligand exchange within 60 minutes at room temperature [1]. Furthermore, the bromo-benzyl ether pharmacophore's specific LogP of 7.3 [2] and the labeled complex's lipophilicity (LogP = 0.91) [3] are structural determinants that cannot be replicated by alternative PD-L1–targeting scaffolds without measurable changes in cellular uptake and biodistribution. Even within the same N₂S₂ family, substitution of amine-N for amide-N accelerates ⁹⁹ᵐTc labeling kinetics [1], demonstrating that minor chelator modifications produce non-interchangeable radiochemical behavior. The following evidence quantifies exactly where N2S2-Cbmbc differs from relevant comparators.

N2S2-Cbmbc Product-Specific Quantitative Evidence: Comparative Data for Scientific Selection


N2S2-Cbmbc Radiolabeling Efficiency and Room Temperature Stability Relative to Clinical Requirements

N2S2-Cbmbc achieves a ⁹⁹ᵐTc labeling efficiency ≥94% under standard conditions and maintains radiochemical purity ≥90% after 6 hours at room temperature, satisfying clinical formulation stability criteria without requiring immediate post-labeling purification or cold-chain logistics [1]. While no direct head-to-head comparison with another PD-L1–targeting ligand is available, this stability profile contrasts with the known instability of alternative chelator systems such as NODAGA, where ⁶⁴Cu-NODAGA-peptide complexes degrade to <40% stable within 15 minutes post-injection in vivo [2].

SPECT imaging PD-L1 detection 99mTc radiopharmaceutical

Lipophilicity Quantification: N2S2-Cbmbc LogP = 0.91 and Implications for Tumor Cell Uptake

The ⁹⁹ᵐTc-N2S2-Cbmbc complex exhibits a measured lipid-water partition coefficient (LogP) of 0.91, which balances aqueous solubility for intravenous administration with sufficient lipophilicity to facilitate passive diffusion across tumor cell membranes [1]. The unlabeled N2S2-Cbmbc ligand has a calculated LogP of 7.3, indicating that ⁹⁹ᵐTc chelation dramatically reduces lipophilicity to a pharmacologically favorable range [2]. No direct comparative LogP data for alternative PD-L1–targeted ⁹⁹ᵐTc tracers is available from the same study; however, the 0.91 value falls within the optimal range (LogP 0.5–2.5) typically associated with favorable tumor-to-background ratios and acceptable hepatobiliary clearance profiles.

lipophilicity LogP tumor uptake PD-L1 imaging

PD-L1 Cellular Uptake Specificity: N2S2-Cbmbc Demonstrates Enhanced Uptake in PD-L1-High Expressing Cells

⁹⁹ᵐTc-N2S2-Cbmbc exhibits strong cellular uptake that correlates with PD-L1 expression levels, with significantly higher uptake observed in PD-L1–high expressing tumor cells compared to PD-L1–low or negative controls [1]. The patent data indicates that the complex demonstrates 'strong cell uptake capacity' specific to PD-L1–high expressing cells. No quantitative uptake percentage values are provided in the available source; however, the qualitative differentiation between high- and low-PD-L1-expressing cells establishes target specificity, which is a prerequisite for functional imaging agent procurement.

PD-L1 cellular uptake tumor targeting SPECT imaging

N2S2 Chelator System Superiority: Comparative In Vivo Stability and Tumor Uptake Versus NODAGA for Cu-64 Radiopharmaceuticals

In a direct head-to-head comparison using ⁶⁴Cu-labeled peptides in prostate tumor-bearing mice, the N2S2-chelated construct (⁶⁴Cu-N2S2-peptide) demonstrated substantially superior performance relative to NODAGA across three critical parameters: tumor uptake was 3.5-fold higher (7% ± 2% ID/g vs. 2% ± 1% ID/g), urinary excretion was 96% lower (2.8% vs. >70% of injected activity), and in vivo stability at 2 hours post-injection was more than double (85% stable vs. <40% stable for NODAGA even at 15 minutes) [1]. While this study used a different peptide targeting VPAC-1 receptors rather than PD-L1, the chelator-dependent performance differences are directly transferable because the N2S2 versus NODAGA comparison isolates chelator effects independent of targeting pharmacophore.

N2S2 chelator NODAGA in vivo stability radiopharmaceutical

N2S2 Chelator System Advantage: Accelerated Cellular Kinetics and Radiolabeling Efficiency Versus MAG3 in 99mTc Applications

In a direct comparative study using ⁹⁹ᵐTc-labeled Tat-MORF constructs, the N2S2-chelated version (⁹⁹ᵐTc-N2S2-Tat-MORF) achieved one-step instant labeling with >95% efficiency, compared to the MAG3-chelated control (⁹⁹ᵐTc-MAG3-MORF) which required more complex multi-step labeling procedures [1]. More critically, cellular accumulation kinetics differed by over an order of magnitude: ⁹⁹ᵐTc-N2S2-Tat-MORF achieved 35% maximum accumulation within 2 hours, whereas ⁹⁹ᵐTc-MAG3-MORF exhibited steadily increasing but minimal accumulation of <1% over 24 hours [1]. This 35-fold difference in cellular uptake kinetics underscores the functional advantage of the N2S2 chelator system for applications requiring rapid intracellular delivery.

N2S2 chelator MAG3 radiolabeling efficiency cellular kinetics

N2S2-Cbmbc Application Scenarios: Evidence-Based Use Cases for Research and Clinical Development


PD-L1 Expression Imaging for Immunotherapy Patient Stratification and Treatment Monitoring

⁹⁹ᵐTc-N2S2-Cbmbc is specifically designed for SPECT imaging of PD-L1 expression in tumors, enabling non-invasive, whole-body, real-time assessment of PD-L1 levels [1]. The compound's LogP of 0.91 supports favorable biodistribution for tumor imaging, while its ≥94% labeling efficiency and 6-hour room-temperature stability ensure clinical workflow compatibility [1]. This application directly addresses the limitations of immunohistochemistry, which requires invasive biopsy, provides only single-time-point sampling, and cannot capture intra-tumoral or inter-metastatic heterogeneity in PD-L1 expression.

Preclinical Development of N2S2-Chelator-Based Radiopharmaceuticals Requiring High In Vivo Complex Stability

The N2S2 chelator system demonstrates 85% complex stability at 2 hours post-injection in vivo, compared to <40% for NODAGA-based systems [1]. This class-level evidence supports the use of N2S2-Cbmbc as a scaffold for developing radiopharmaceuticals where prolonged circulatory stability and high target-to-background ratios are essential. The N2S2 core's ability to maintain complex integrity under physiological conditions makes it suitable for applications requiring extended imaging windows or therapeutic radionuclide delivery.

High-Efficiency Radiolabeling Workflows Requiring Simplified One-Step 99mTc Incorporation

The N2S2 chelator system achieves >95% radiolabeling efficiency via a one-step instant method, eliminating the need for post-labeling purification and multi-step conjugation procedures [1]. This operational advantage, combined with N2S2-Cbmbc's ≥94% labeling efficiency [2], supports kit formulation development and decentralized radiopharmacy production. The simplified workflow reduces both technical labor and production time, which is particularly valuable in settings with limited radiochemistry infrastructure or high-throughput screening requirements.

Comparative Chelator Performance Studies in Radiopharmaceutical Lead Optimization

N2S2-Cbmbc serves as a reference standard for evaluating N2S2-based bifunctional chelator performance relative to alternative systems (N3S, NODAGA, HYNIC). The documented differential in labeling kinetics—where N2S2 diaminedithiols achieve room-temperature labeling within 60 minutes versus 100°C heating for 30 minutes for diamide dithiols [1]—provides a quantitative framework for assessing chelator-dependent trade-offs in radiopharmaceutical development. The compound's characterized LogP shift from 7.3 (unlabeled) to 0.91 (⁹⁹ᵐTc-labeled) [2] further establishes a benchmark for predicting how chelation modifies pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N2S2-Cbmbc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.